molecular formula C9H8N2O2 B12972295 1h-Pyrrolo[3,2-b]pyridine-5-acetic acid

1h-Pyrrolo[3,2-b]pyridine-5-acetic acid

Cat. No.: B12972295
M. Wt: 176.17 g/mol
InChI Key: SZQHCGXYBZUSLE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-acetic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to produce this compound by using suitable starting materials and catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-b]pyridine-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H,5H2,(H,12,13)

InChI Key

SZQHCGXYBZUSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CC(=O)O

Origin of Product

United States

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